![molecular formula C5H9N3O B2818237 (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1846687-41-9](/img/structure/B2818237.png)
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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Description
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, also known as MET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compounds and Their Biological Significance
Heterocyclic compounds, including triazoles, are crucial in medicinal chemistry due to their extensive range of biological activities. Triazoles, such as (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, are known for their antimicrobial, antifungal, anti-cancer, antiviral, anti-inflammatory, and analgesic effects. These compounds serve as key scaffolds in drug discovery and development, offering a versatile foundation for synthesizing molecules with medicinal properties through bioisosteric replacement and molecular hybridization. The structural features of triazoles allow them to mimic various functional groups, making them valuable bio-isosteres for creating new molecules with significant medicinal interest (Sahu, Sahu, & Agrawal, 2020).
Triazoles in Corrosion Inhibition
Triazole derivatives, including this compound, have been researched for their effectiveness as corrosion inhibitors for metals and their alloys in various aggressive media. These compounds are prepared through regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, resulting in non-toxic, environmentally friendly products that demonstrate good efficiency in protecting metal surfaces from corrosion. This application is significant in industries where metal longevity and integrity are crucial, highlighting the importance of triazole derivatives in materials science and engineering (Hrimla et al., 2021).
Triazoles in Enhancing Drug Properties
Triazoles play a significant role in the modification of drug properties, serving as a strategic scaffold for bioisosteric replacement and molecular hybridization. This adaptability allows for the synthesis of compounds with a broad spectrum of medicinal properties, including antimicrobial, anti-cancer, anti-viral, and anti-inflammatory activities. The bioisosteric replacement involving triazoles is particularly effective in modulating drug properties, offering a pathway to synthesize new molecules with enhanced efficacy and reduced toxicity. This aspect of triazole chemistry is crucial for the development of safer and more effective therapeutic agents, showcasing the importance of this compound and similar compounds in drug development processes (Sahu, Sahu, & Agrawal, 2020).
properties
IUPAC Name |
(1S)-1-(3-methyltriazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPOMBZIGUJIZ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1846687-41-9 |
Source
|
Record name | (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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